molecular formula C9H8F2N2OS B8036895 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine

Cat. No.: B8036895
M. Wt: 230.24 g/mol
InChI Key: SJXSEPSLRZGIOX-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the difluoroethoxy group in this compound introduces unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine typically involves the introduction of the difluoroethoxy group into the benzothiazole ring. One common method involves the reaction of 2-aminobenzothiazole with 2,2-difluoroethanol in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoroethoxy group in this compound makes it unique compared to other benzothiazole derivatives. This group can enhance the compound’s stability, reactivity, and potential biological activities .

Properties

IUPAC Name

6-(2,2-difluoroethoxy)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2OS/c10-8(11)4-14-5-1-2-6-7(3-5)15-9(12)13-6/h1-3,8H,4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXSEPSLRZGIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(F)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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